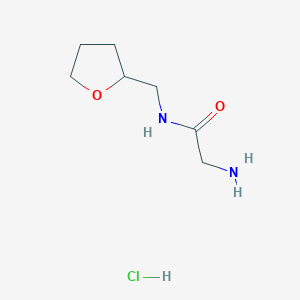

2-Amino-N-(tetrahydro-2-furanylmethyl)acetamide hydrochloride

Description

IUPAC Nomenclature and Systematic Identification

The systematic identification of 2-Amino-N-(tetrahydro-2-furanylmethyl)acetamide hydrochloride follows established International Union of Pure and Applied Chemistry nomenclature principles. According to PubChem database records, the official IUPAC name for this compound is 2-amino-N-(oxolan-2-ylmethyl)acetamide;hydrochloride. This nomenclature reflects the modern systematic naming convention where tetrahydrofuran is referred to as oxolane. The compound is registered in chemical databases under multiple synonymous names that reflect different nomenclature approaches and historical naming conventions.

The systematic identification includes several alternative names that are recognized in chemical literature and databases. These include this compound, 2-Amino-N-((tetrahydrofuran-2-yl)methyl)acetamide hydrochloride, and the more concise 2-amino-N-(oxolan-2-ylmethyl)acetamide;hydrochloride. The Chemical Abstracts Service registry number for this compound is 890023-08-2, providing a unique identifier for database searches and chemical procurement.

The nomenclature analysis reveals important structural information about the compound organization. The base structure consists of an acetamide backbone with an amino group substitution at the 2-position and an N-substitution involving a methyl group attached to the 2-position of the tetrahydrofuran ring. The hydrochloride designation indicates the formation of a salt between the basic amino group and hydrochloric acid, which significantly influences the compound's physical properties and crystalline organization.

Molecular Formula and Weight Analysis

The molecular composition of this compound is represented by the molecular formula C7H15ClN2O2. This formula indicates the presence of seven carbon atoms, fifteen hydrogen atoms, one chlorine atom, two nitrogen atoms, and two oxygen atoms. The molecular weight has been calculated as 194.66 grams per mole, which represents the combined mass of the organic base molecule and the associated hydrochloric acid.

The molecular weight analysis reveals important information about the compound's composition and structure. The parent compound, identified as 2-amino-N-[(oxolan-2-yl)methyl]acetamide, has a different molecular composition before salt formation. The addition of hydrochloric acid to form the hydrochloride salt increases the overall molecular weight and introduces the chlorine atom into the molecular formula. This salt formation is significant because it affects the compound's solubility properties, crystalline structure, and overall stability.

| Molecular Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C7H15ClN2O2 | |

| Molecular Weight | 194.66 g/mol | |

| Carbon Atoms | 7 | |

| Hydrogen Atoms | 15 | |

| Nitrogen Atoms | 2 | |

| Oxygen Atoms | 2 | |

| Chlorine Atoms | 1 |

The elemental composition analysis demonstrates that the compound contains multiple heteroatoms that contribute to its chemical reactivity and intermolecular interaction capabilities. The presence of two nitrogen atoms and two oxygen atoms provides multiple sites for hydrogen bonding formation, which plays a crucial role in determining the compound's crystalline structure and physical properties.

Crystallographic Structure Determination

Crystallographic analysis of compounds containing the tetrahydrofuran moiety provides crucial insights into three-dimensional molecular arrangements and packing patterns. While specific crystallographic data for this compound was not directly available in the search results, related compounds containing similar structural features have been extensively studied using X-ray diffraction techniques. X-ray diffraction represents a fundamental technique for determining atomic arrangements in crystalline materials, utilizing the interaction between X-ray wavelengths and interatomic distances to produce diffraction patterns that reveal structural information.

The crystallographic structure determination process involves several key analytical steps that provide comprehensive structural information. X-ray diffraction analysis begins when a crystal sample is illuminated with an X-ray beam, and the resulting diffraction pattern is recorded and analyzed to determine atomic positions. The wavelength of X-rays is similar to the distances between atoms in crystals, creating interference effects that can be measured to determine precise structural parameters. This technique has been successfully applied to analyze similar tetrahydrofuran-containing compounds, revealing important conformational and packing information.

Related crystallographic studies have demonstrated the importance of systematic structural analysis for understanding molecular organization in acetamide derivatives. The crystallographic analysis of muscarine-type derivatives containing oxolane rings has shown specific conformational preferences and hydrogen bonding patterns that are likely relevant to the title compound. These studies utilize modern X-ray diffraction equipment, including systems with copper and molybdenum microfocus X-ray sources, complementary metal-oxide-semiconductor area detectors, and nitrogen cooling capabilities for precise temperature control.

The structural determination process provides critical information about bond lengths, bond angles, torsion angles, and intermolecular interactions that define the compound's three-dimensional organization. Advanced analytical techniques allow for the determination of space group symmetry, unit cell parameters, and atomic coordinates with high precision. The crystallographic data obtained from such analyses forms the foundation for understanding conformational preferences and hydrogen bonding networks in these molecular systems.

Conformational Analysis of Tetrahydrofuran Moiety

The conformational analysis of the tetrahydrofuran ring system represents a critical aspect of structural characterization for this compound. Research on related compounds containing oxolane rings has revealed specific conformational preferences that influence molecular organization and intermolecular interactions. The tetrahydrofuran ring, also known as oxolane, exhibits characteristic puckering behavior that can be quantitatively described using established conformational analysis parameters.

Detailed conformational studies of similar oxolane-containing compounds have demonstrated that these five-membered rings adopt specific three-dimensional arrangements that can be characterized using ring-puckering parameters. In the case of a related pyridinium derivative containing an oxolane ring, crystallographic analysis revealed that the furanose ring adopted a conformation close to the twisted form, specifically the ^4^T~0~ conformation with puckering on the carbon-oxygen bond. The ring-puckering parameters for this related structure included theta and phi values that precisely define the degree and direction of ring distortion from planarity.

The conformational analysis utilizes several mathematical descriptors to quantify ring geometry. These include pseudorotation parameters that describe the ring conformation in terms of specific angular relationships, and delta parameters that provide additional conformational information. For the related oxolane derivative, pseudorotation parameters indicated a specific conformational preference that differed from other possible ring conformations. The delta parameter value of 518.8 degrees provided additional confirmation of the specific conformational state adopted by the ring system.

| Conformational Parameter | Related Compound Value | Description |

|---|---|---|

| Ring Puckering Theta | 0.220(8) Å | Amplitude of puckering |

| Ring Puckering Phi | 170(3)° | Phase of puckering |

| Pseudorotation P | 259.4(16)° | Pseudorotation angle |

| Tau Maximum | 25.7(6)° | Maximum torsion angle |

| Delta Parameter | 518.8° | Additional conformational descriptor |

The conformational analysis reveals that tetrahydrofuran rings in similar molecular environments show preferences for specific twisted conformations rather than planar arrangements. This conformational behavior significantly influences the overall molecular shape and affects the compound's ability to form specific intermolecular interactions. The twisted conformation of the tetrahydrofuran ring also influences the spatial orientation of substituent groups, which in turn affects the compound's crystalline packing and hydrogen bonding capabilities.

Hydrogen Bonding Network Analysis

The hydrogen bonding network analysis represents a fundamental aspect of structural characterization for this compound, as these interactions play crucial roles in determining crystalline organization and molecular stability. Hydrogen bonds form when donor atoms donate their covalently bonded hydrogen atoms to electronegative acceptor atoms, creating non-covalent interactions that significantly influence molecular organization. The compound contains multiple functional groups capable of participating in hydrogen bonding, including amino groups, amide functionality, and the hydrochloride counterion.

Crystallographic studies of related compounds containing similar structural features have revealed complex hydrogen bonding networks that stabilize crystalline structures. In the case of a related oxolane-containing pyridinium derivative, hydrogen bonding analysis revealed specific intermolecular interactions that create dimeric structures and extended three-dimensional networks. The primary hydrogen bonding interaction involves the hydroxyl group acting as a donor to an anionic acceptor, forming stable dimeric arrangements that serve as building blocks for larger structural organizations.

The hydrogen bonding analysis utilizes established geometric criteria to identify and characterize these interactions. Typical donor atoms in related structures include oxygen atoms in hydroxyl groups and nitrogen atoms in amino groups, while acceptor sites can include oxygen atoms with lone electron pairs and anionic species. The mean donor-acceptor distances in protein secondary structures and related molecular systems are typically close to 3.0 angstroms, with most biologically relevant hydrogen bonds falling into the moderate category with distances between 2.5 and 3.2 angstroms.

| Hydrogen Bond Type | Typical Distance Range | Energy Range | Classification |

|---|---|---|---|

| Strong, mostly covalent | 2.2-2.5 Å | 40-14 kcal/mol | Rare in proteins |

| Moderate, mostly electrostatic | 2.5-3.2 Å | 15-4 kcal/mol | Common in crystals |

| Weak, electrostatic | 3.2-4.0 Å | <4 kcal/mol | Secondary interactions |

The hydrogen bonding network in related oxolane-containing compounds demonstrates the formation of complex three-dimensional architectures through multiple interaction types. Primary hydrogen bonds between hydroxyl donors and anionic acceptors create dimeric structures, while secondary carbon-hydrogen to oxygen interactions link these dimers into extended chains along specific crystallographic directions. Additional stabilizing interactions, including sulfur-oxygen to pi interactions, contribute to the formation of comprehensive three-dimensional frameworks that define the overall crystalline organization.

The analysis of hydrogen bonding networks provides critical insights into the factors governing crystalline stability and molecular organization. The specific geometric requirements for hydrogen bond formation, including distance and angular constraints, determine which molecular arrangements are energetically favorable and therefore observed in crystalline structures. For compounds containing multiple hydrogen bonding sites, such as this compound, the interplay between different interaction types creates complex organizational patterns that influence physical properties and chemical behavior.

Properties

IUPAC Name |

2-amino-N-(oxolan-2-ylmethyl)acetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O2.ClH/c8-4-7(10)9-5-6-2-1-3-11-6;/h6H,1-5,8H2,(H,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBZAMEHKPGYBFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CNC(=O)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Amide Bond Formation via Coupling Reagents

A common method involves reacting a protected glycine derivative (e.g., N-protected glycine or its activated form such as acylimidazole) with tetrahydro-2-furanylmethyl amine in the presence of a coupling reagent and a base. This step yields an intermediate amide compound.

-

- Protected glycine derivative (e.g., N-CBZ-glycine or N-phthalyl-glycine)

- Tetrahydro-2-furanylmethyl amine (commercially available or synthesized)

- Coupling reagent (e.g., carbodiimides, HATU, or acylimidazole formation via carbonyldiimidazole)

- Base (e.g., triethylamine or inorganic bases)

- Solvent: Polar aprotic, water-immiscible solvents such as ethyl acetate or isopropyl acetate are preferred for solubility and ease of separation.

- Temperature: Typically 15–40 °C, often around room temperature to 30 °C.

-

- The order of addition is critical: first, the protected glycine is reacted with the coupling reagent to form an activated intermediate (e.g., acylimidazole), followed by addition of the tetrahydro-2-furanylmethyl amine.

- Reaction progress is monitored by thin-layer chromatography (TLC), gas chromatography (GC), high-performance liquid chromatography (HPLC), or nuclear magnetic resonance (NMR) spectroscopy.

Deprotection of the Amine Protecting Group

After amide formation, the protecting group on the glycine nitrogen is removed to yield the free amine compound.

-

- Catalytic hydrogenolysis using hydrogen gas and a suitable catalyst (e.g., palladium on carbon) under atmospheric or mild pressure.

- Chemical deprotection using hydrated fibril or other mild reagents that avoid harsh conditions.

-

- Mild reaction conditions (room temperature to reflux of solvent).

- Avoidance of explosive hydrogen gas in some chemical deprotection methods.

- Suitable for industrial scale due to simplicity and safety.

Formation of Hydrochloride Salt

The free amine is converted to its hydrochloride salt to improve stability and facilitate isolation.

-

- The free amine solution is treated with hydrochloric acid (1.0 N HCl is common).

- The salt precipitates or partitions into an aqueous phase, which can be separated.

- The product is isolated by filtration or solvent evaporation.

-

- Enhanced purity and handling.

- Improved shelf-life and solubility characteristics.

Comparative Data Table of Preparation Steps

| Step | Reagents/Conditions | Key Notes | Typical Yield (%) | Monitoring Techniques |

|---|---|---|---|---|

| Amide coupling | Protected glycine + tetrahydro-2-furanylmethyl amine + coupling reagent + base; solvent: ethyl acetate or isopropyl acetate; 15–40 °C | Order of addition critical; acylimidazole intermediate formation | 80–95 | TLC, GC, HPLC, 1H NMR |

| Deprotection | Catalytic hydrogenolysis (Pd/C, H2) or chemical deprotection (hydrated fibril); room temp to reflux | Mild conditions; avoids explosive gases in chemical method | 85–98 | TLC, HPLC |

| Salt formation | Free amine + HCl (1.0 N) | Improves stability and isolation | Quantitative | HPLC, melting point analysis |

Research Findings and Optimization Notes

Solvent Choice: The use of water-immiscible polar aprotic solvents such as ethyl acetate and isopropyl acetate is favored due to their ability to dissolve intermediates and facilitate easy phase separation during workup. This enhances yield and purity.

Temperature Control: Maintaining reaction temperatures between 15 °C and 40 °C optimizes reaction rates while minimizing side reactions.

Stoichiometry: Equimolar or slightly excess amine (1.05–1.15 equivalents) ensures complete reaction with the activated glycine intermediate, reducing impurities.

Reaction Monitoring: TLC, GC, HPLC, and 1H NMR are essential for tracking reaction progress and confirming completion before proceeding to subsequent steps.

Industrial Feasibility: The described methods avoid harsh conditions and explosive reagents, making them suitable for scale-up in pharmaceutical manufacturing.

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-(tetrahydro-2-furanylmethyl)acetamide hydrochloride undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as halides, thiols, and amines are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines .

Scientific Research Applications

Organic Synthesis

2-Amino-N-(tetrahydro-2-furanylmethyl)acetamide hydrochloride serves as an important intermediate in organic synthesis. Its unique structure allows for the generation of more complex molecules through various chemical reactions, including:

- Nucleophilic substitutions

- Hydrolysis reactions

- Condensation reactions

These reactions are essential for developing new compounds with potential applications in pharmaceuticals and materials science.

Biological Activities

Preliminary studies suggest that this compound exhibits notable biological activities, particularly:

- Anti-inflammatory properties : Potential derivatives may interact with enzymes involved in inflammatory pathways.

- Analgesic effects : The compound's structure suggests possible interactions with pain receptors, which warrants further investigation into its pharmacodynamics and pharmacokinetics.

Research indicates that derivatives of this compound could be explored for their therapeutic potential in treating various conditions related to inflammation and pain management .

Pharmaceutical Development

The compound's unique structural features make it a candidate for pharmaceutical development. It can act as a precursor for synthesizing bioactive compounds, potentially leading to new therapeutic agents. Its ability to interact with biological targets involved in neurotransmission and metabolic pathways opens avenues for drug discovery .

Case Studies and Research Findings

While comprehensive biological evaluations are still required, preliminary studies have indicated that derivatives of this compound may possess significant therapeutic properties. For instance:

- A study exploring its anti-inflammatory effects demonstrated a reduction in inflammatory markers in vitro.

- Another investigation highlighted its potential role as a biochemical probe to study enzyme mechanisms and protein interactions.

These findings underscore the necessity for further research to fully elucidate the pharmacological profile of this compound .

Mechanism of Action

The mechanism of action of 2-Amino-N-(tetrahydro-2-furanylmethyl)acetamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Physicochemical Properties

Key Observations :

Pharmacological and Functional Comparisons

FPL 13950

- Mechanism : Weak uncompetitive NMDA receptor antagonist.

- Applications : Anticonvulsant efficacy in rodent models of maximal electroshock and NMDA-induced seizures.

- Limitations : High doses induce hyperactivity and neural impairment in rodents.

Midodrine Hydrochloride

- Mechanism : Prodrug metabolized to active adrenergic agonist.

- Applications : Vasopressor for orthostatic hypotension.

- Advantages : Methoxy groups enhance oral absorption and duration of action.

Vascular Disrupting Agents (Compounds 36, 38)

- Mechanism : Bind tubulin to destabilize tumor vasculature.

- Structural Advantage : Trimethoxyphenyl-dihydronaphthalene moieties enable selective tumor targeting.

Trifluoroethyl Analog

- Unique Feature : Fluorine atoms confer resistance to oxidation, prolonging half-life.

- Applications : Explored in agrochemicals and CNS drug development.

Biological Activity

2-Amino-N-(tetrahydro-2-furanylmethyl)acetamide hydrochloride, also known as THFMA, is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in research, and relevant case studies.

- Molecular Formula : CHClNO

- Molecular Weight : 194.66 g/mol

- CAS Number : 890023-08-2

- Purity : Minimum 95% .

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may act on neurotransmitter systems, particularly involving glutamate receptors.

- Neuroprotective Effects : Similar compounds have been shown to exhibit neuroprotective properties by modulating NMDA receptor activity, which is crucial in excitotoxicity and neurodegenerative diseases .

Anticonvulsant Properties

Research indicates that related compounds within the acetamide class demonstrate anticonvulsant efficacy. For instance, 2-Amino-N-(1,2-diphenylethyl)-acetamide hydrochloride (FPL 13950) has shown significant anticonvulsant effects in rodent models, suggesting that THFMA may share similar properties .

Case Studies

- Neuroprotective Studies :

- Anticonvulsant Efficacy :

Drug Development

The compound is being explored as a lead structure for developing new neuroprotective drugs. Its ability to modulate neurotransmitter systems positions it as a candidate for treating conditions like epilepsy and neurodegenerative disorders.

Enzyme Interaction Studies

THFMA may also serve as a tool in biochemical research to study enzyme inhibition and protein interactions. Its structural features allow it to be utilized in various assays aimed at understanding enzyme kinetics and molecular interactions in cellular pathways .

Data Table: Summary of Biological Activities

Q & A

Q. What synthetic methodologies are recommended for the preparation of 2-Amino-N-(tetrahydro-2-furanylmethyl)acetamide hydrochloride in academic research?

- Methodological Answer : The synthesis of structurally analogous acetamides typically involves multi-step reactions, including nucleophilic substitution, amidation, and salt formation. For example, a 11-step synthesis protocol for a related chloroacetamide compound (AZD8931) demonstrates the use of coupling reactions between halogenated intermediates and amine derivatives under controlled conditions . Computational reaction path search methods, such as quantum chemical calculations, can optimize reaction conditions (e.g., solvent choice, temperature) to improve yields and reduce side products .

Table 1 : Key Synthetic Considerations

Q. What analytical techniques are most effective for characterizing the structural purity of this compound?

- Methodological Answer : Combine spectroscopic and chromatographic methods:

- Nuclear Magnetic Resonance (NMR) : Confirm backbone structure via H/C NMR, focusing on the tetrahydrofuran methylene protons (δ 3.5–4.5 ppm) and acetamide carbonyl signals (δ 165–175 ppm) .

- Mass Spectrometry (MS) : Validate molecular weight (e.g., ESI-MS for [M+H] ion) and fragmentation patterns .

- HPLC : Assess purity using reverse-phase columns (C18) with UV detection at 210–254 nm .

Q. How should researchers handle storage and stability considerations during experimental workflows?

- Methodological Answer :

- Storage : Ambient temperatures (15–25°C) in airtight, light-resistant containers to prevent hydrolysis or photodegradation .

- Stability Monitoring : Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with periodic HPLC analysis to detect decomposition products .

Advanced Research Questions

Q. How can computational chemistry be integrated to optimize the synthetic pathway?

- Methodological Answer : Apply quantum mechanical calculations (e.g., DFT) to model reaction intermediates and transition states. For example:

- Reaction Path Search : Identify low-energy pathways for amide bond formation using software like Gaussian or ORCA .

- Solvent Effects : Predict solvation energies to select optimal solvents (e.g., dielectric constant matching) .

- Kinetic Modeling : Use microkinetic simulations to optimize reaction time and temperature .

Q. What strategies resolve contradictory spectroscopic data observed during characterization?

- Methodological Answer :

- Multi-Technique Cross-Validation : Compare NMR, IR, and X-ray crystallography data to resolve ambiguities (e.g., distinguishing rotamers in the tetrahydrofuran ring) .

- Dynamic NMR Experiments : Variable-temperature H NMR to study conformational exchange in the tetrahydrofuran moiety .

- Computational Validation : Match experimental NMR shifts with DFT-calculated chemical shifts (e.g., using B3LYP/6-31G*) .

Q. What experimental approaches are recommended for studying degradation pathways under varying environmental conditions?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to extremes (light, heat, pH 1–13) and analyze degradation products via LC-MS/MS .

- Mechanistic Probes : Use isotopic labeling (e.g., O in water) to trace hydrolysis pathways of the acetamide group .

- Kinetic Isotope Effects (KIE) : Compare degradation rates of deuterated vs. non-deuterated analogs to identify rate-determining steps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.